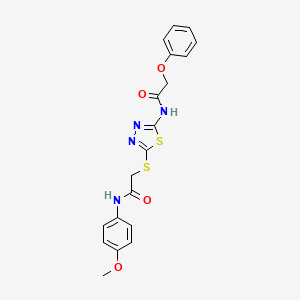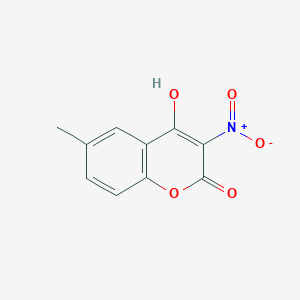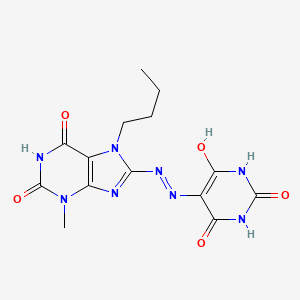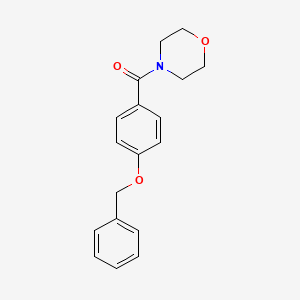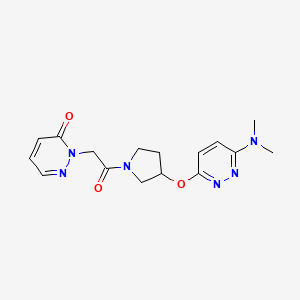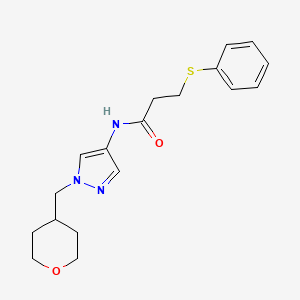
3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
- Studies have synthesized novel pyrazole, isoxazole, and benzodiazepine derivatives with an aryl sulfonate moiety, exploring their antimicrobial and anti-inflammatory properties. These compounds, including variations of pyrazolyl propanamides, have been evaluated for their potential as antimicrobial and anti-inflammatory agents, highlighting the chemical framework's versatility in drug design (Kendre, Landge, & Bhusare, 2015).
Coordination Chemistry and Supramolecular Structures
- Research into palladium(II) chloride complexes with pyrazolyl propanamide ligands has unveiled diverse supramolecular architectures. These studies not only contribute to our understanding of coordination chemistry but also highlight the potential for developing novel materials and catalysts (Palombo et al., 2019).
Crystal Structure Analysis
- Detailed crystal structure analysis of pyrazolyl propanamide derivatives provides insights into the molecular conformations and intermolecular interactions that could influence the biological activity of related compounds. Such analyses are crucial for the rational design of new therapeutic agents (Hao, Wang, & Chen, 2010).
Antidepressant Activity
- The synthesis and evaluation of pyrazole derivatives as potential antidepressants have been explored. By understanding the structure-activity relationships, researchers aim to develop compounds with improved efficacy and reduced side effects for treating depression (Bailey et al., 1985).
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(8-11-24-17-4-2-1-3-5-17)20-16-12-19-21(14-16)13-15-6-9-23-10-7-15/h1-5,12,14-15H,6-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWQUGBXGAYVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

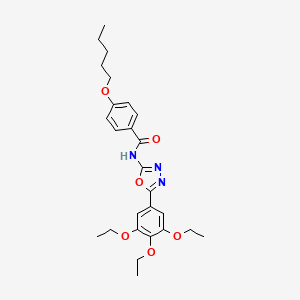
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

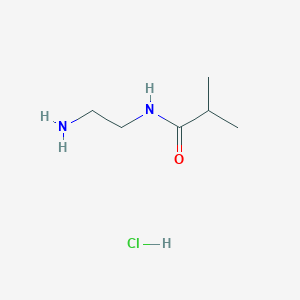

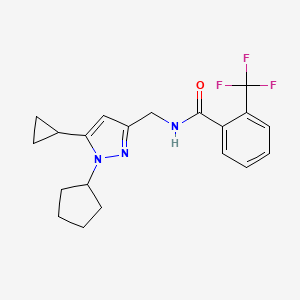
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711912.png)
![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)
![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)
